Fmoc-Ser(tBu)-Pro-OH
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“Fmoc-Ser(tBu)-OH” is an N-terminal protected reagent used in peptide synthesis . It is a standard serine derivative utilized in solid-phase peptide synthesis by Fmoc-based procedures . The tert-butyl protecting group on the Fmoc-Ser(tBu)-OH side chain can be removed with the acidic conditions utilized to cleave peptides from Wang or Rink amide resins .
Synthesis Analysis
The synthesis of “Fmoc-Ser(tBu)-Pro-OH” involves Fmoc-based solid-phase peptide synthesis (SPPS). This method is not straightforward due to the instability of the thioester moiety to repeated piperidine treatments used for Fmoc deprotection . Most Fmoc-based methodologies developed to date rely on a post-SPPS conversion of piperidine-stable precursor into a thioester .Molecular Structure Analysis
The molecular structure of “this compound” is represented by the empirical formula C22H25NO5 . The molecular weight of the compound is 383.44 g/mol .Chemical Reactions Analysis
“this compound” is involved in the convergent synthesis of proteins through native chemical ligation (NCL), a reaction that has revolutionized the field . A novel C-terminal -(2-hydroxybenzyl)cysteine thioesterification device based on an amide-to-thioester rearrangement was developed, and the resulting peptide crypto-thioesters can be directly used in NCL .Physical and Chemical Properties Analysis
“this compound” appears as a white to off-white powder . It has an optical activity of [α]20/D +25.5±1°, c = 1% in ethyl acetate . It is soluble in DMSO .Scientific Research Applications
Self-Assembly in Nanotechnology and Material Science
Fmoc-Ser(tBu)-OH has been explored for its self-assembling properties. It can form different morphological structures like spheres, dumb-bell shapes, rods, and flower-like structures under varying concentration and temperature conditions. This characteristic is pivotal for designing novel self-assembled architectures in nanotechnology and material science (Kshtriya, Koshti, & Gour, 2021).
Solid-Phase Peptide Synthesis
Fmoc-Ser(tBu)-OH is significant in solid-phase peptide synthesis. A study observed high levels of racemization of Fmoc-Ser(tBu)-OH during this process. This finding is crucial for improving peptide synthesis protocols to reduce racemization and enhance the quality of synthesized peptides (Fenza, Tancredi, Galoppini, & Rovero, 1998).
Polymer-Supported Synthesis of Derivatives
The polymer-supported synthesis of morpholine and thiomorpholine-3-carboxylic acid derivatives has been reported using Fmoc-Ser(tBu)-OH. This approach is valuable for the stereoselective formation of novel compounds with potential applications in various fields, including medicinal chemistry (Králová et al., 2017).
Synthesis of Peptidomimetic Inhibitors
Fmoc-Ser(tBu)-OH plays a role in the synthesis of peptidomimetic inhibitors. For instance, its application in the synthesis of substrate peptidomimetic inhibitors targeting HDAC, a therapeutic target, demonstrates its importance in developing new drug candidates (Mahindra et al., 2019).
Environmental Considerations in Peptide Synthesis
Research on greening solid-phase peptide synthesis, which often employs Fmoc-Ser(tBu)-OH, highlights the importance of environmental considerations in peptide production. This research aims to reduce the environmental impact of peptide synthesis by using greener solvents and methodologies (Al Musaimi, de la Torre, & Albericio, 2020).
Mechanism of Action
Target of Action
Fmoc-Ser(tBu)-Pro-OH is primarily used in the field of peptide synthesis . Its primary target is the peptide chain where it is incorporated as a serine residue . The role of serine in peptides can vary widely, depending on the specific peptide sequence, but it often plays a crucial role in the function of the peptide.
Mode of Action
This compound interacts with its target (the peptide chain) through a process known as Fmoc solid-phase peptide synthesis . In this process, the compound is coupled into the peptide sequence, effectively extending the peptide chain by one residue . The Fmoc group is then removed, leaving the serine residue incorporated into the peptide chain .
Pharmacokinetics
As this compound is primarily used in peptide synthesis, its pharmacokinetics in the traditional sense (absorption, distribution, metabolism, and excretion) are not typically relevant. Instead, its behavior during the synthesis process is of primary concern. It is known to have excellent reaction suitability for Fmoc solid-phase peptide synthesis .
Result of Action
The result of this compound’s action is the successful incorporation of a serine residue into a peptide chain . This can have various effects at the molecular and cellular level, depending on the specific peptide and its function. For instance, it could influence the activity of a peptide hormone, alter the function of a structural protein, or even change the antigenicity of a peptide in an immune response.
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the efficiency of its incorporation into a peptide chain can be affected by the conditions of the synthesis reaction, such as temperature and pH . Additionally, the stability of the compound can be influenced by storage conditions . It is recommended to store the compound at a temperature between 2-8°C .
Biochemical Analysis
Biochemical Properties
Fmoc-Ser(tBu)-Pro-OH plays a crucial role in biochemical reactions, particularly in the synthesis of peptides. It is used as a building block in Fmoc solid-phase peptide synthesis . The tert-butyl group protecting the side chain can be removed under the same acid conditions that cleave the peptide from the resin .
Cellular Effects
The cellular effects of this compound are primarily related to its role in peptide synthesis. As a building block in peptide synthesis, it contributes to the formation of proteins that can influence various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
At the molecular level, this compound exerts its effects through its involvement in peptide synthesis. It forms peptide bonds with other amino acids during the synthesis process, contributing to the formation of complex peptide structures .
Temporal Effects in Laboratory Settings
In laboratory settings, this compound is stable under normal storage conditions . The tert-butyl group protecting the side chain can be removed under acidic conditions, which is a common step in peptide synthesis .
Metabolic Pathways
This compound is involved in the metabolic pathway of peptide synthesis. It interacts with enzymes involved in this process, contributing to the formation of peptide bonds .
Properties
IUPAC Name |
(2S)-1-[(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[(2-methylpropan-2-yl)oxy]propanoyl]pyrrolidine-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H32N2O6/c1-27(2,3)35-16-22(24(30)29-14-8-13-23(29)25(31)32)28-26(33)34-15-21-19-11-6-4-9-17(19)18-10-5-7-12-20(18)21/h4-7,9-12,21-23H,8,13-16H2,1-3H3,(H,28,33)(H,31,32)/t22-,23-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEGKALAMRJSQJC-GOTSBHOMSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OCC(C(=O)N1CCCC1C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC[C@@H](C(=O)N1CCC[C@H]1C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H32N2O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
480.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.